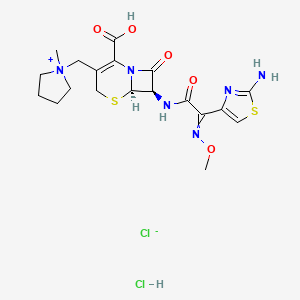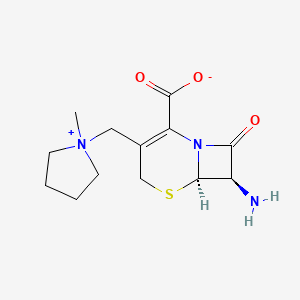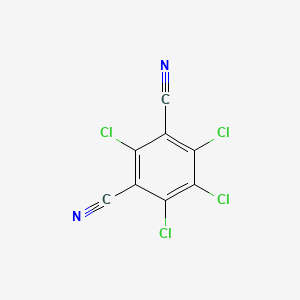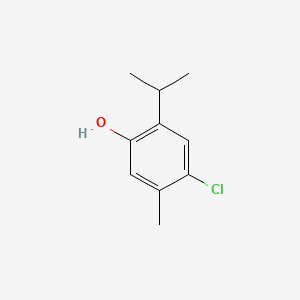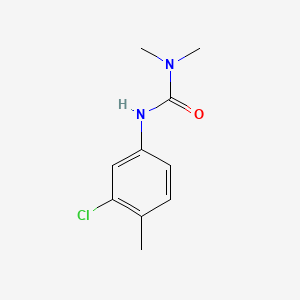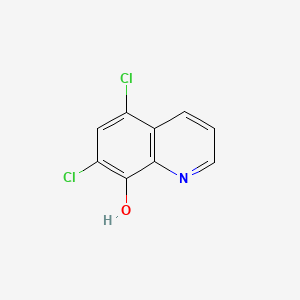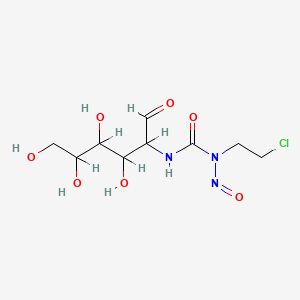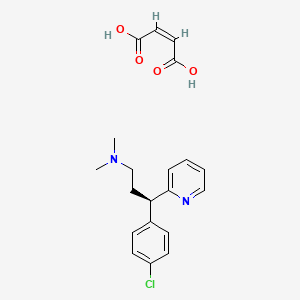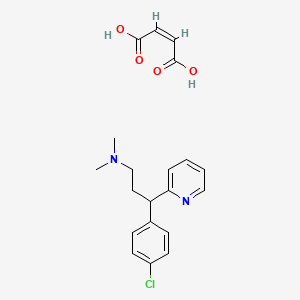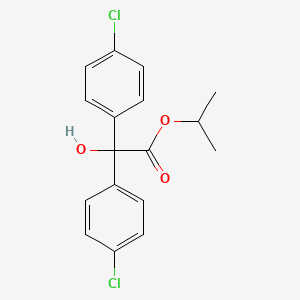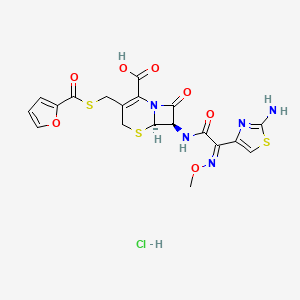
Ceftiofurhydrochlorid
Übersicht
Beschreibung
Ceftiofur Hydrochloride is the hydrochloride salt form of ceftiofur, a semisynthetic, beta-lactamase-stable, broad-spectrum, third-generation cephalosporin with antibacterial activity . Ceftiofur binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall .
Synthesis Analysis
A study on the preparation of a newly formulated long-acting ceftiofur hydrochloride suspension and its pharmacokinetics in pigs was found . The study provides insights into the formulation of ceftiofur hydrochloride and its pharmacokinetic properties .Molecular Structure Analysis
The molecular formula of Ceftiofur hydrochloride is C19H17N5O7S3.ClH and its molecular weight is 560.03 .Chemical Reactions Analysis
Several studies have been conducted on the chemical reactions of ceftiofur hydrochloride. These include the development and validation of methods for the analysis of ceftiofur hydrochloride using high-performance liquid chromatography , and the spectrophotometric determination of ceftiofur hydrochloride using N-bromosuccinimide .Physical And Chemical Properties Analysis
Ceftiofur hydrochloride has a molecular weight of 560.0 g/mol . It is the hydrochloride salt form of ceftiofur .Wissenschaftliche Forschungsanwendungen
Mastitisbehandlung bei Milchkühen
Ceftiofurhydrochlorid: wird zur Behandlung von Mastitis bei Milchkühen eingesetzt. Es wird intramammär verabreicht, und Studien haben sich auf die Eliminationskinetik des Arzneimittels in der Milch konzentriert. Dies ist entscheidend, um sicherzustellen, dass die Milch von behandelten Kühen die Sicherheitsstandards für Arzneimittelrückstände erfüllt .
Langwirksame Formulierungen für die Veterinärmedizin
Es wurde an der Entwicklung von langwirksamen Formulierungen von This compound geforscht. Diese Formulierungen sollen das Medikament über einen längeren Zeitraum freisetzen, was die Behandlung von Tieren effektiver und komfortabler macht, insbesondere bei Schweinen .
Analyse der Antibiotikaaktivität
This compound: ist ein Cephalosporin der dritten Generation mit Aktivität gegen ein breites Spektrum von grampositiven und gramnegativen Bakterien. Sein Metabolit besitzt ebenfalls antibiotische Aktivität, und beide werden gemessen, um die antibiotische Aktivität in der Milch zu ermitteln .
Sicherheit und Wirksamkeit in der Veterinärmedizin
Die Sicherheit und therapeutische Wirksamkeit von This compound wurden für die intramuskuläre und subkutane Verabreichung in der Veterinärmedizin bewertet. Diese Forschung stellt die sichere Anwendung des Arzneimittels bei verschiedenen Verabreichungsmethoden sicher .
Bestimmung in Lebensmittelprodukten
Es wurde eine neuartige HPLC-Methode zur Bestimmung von This compound in Honig und anderen Lebensmitteln entwickelt. Dies ist wichtig für die Sicherstellung der Lebensmittelsicherheit, insbesondere bei Produkten wie Honig, bei denen die Verwendung von Antibiotika eingeschränkt ist .
Auswirkungen auf die Immunantwort bei Schweinen
Studien haben die Auswirkungen von This compound auf die humorale und zelluläre Immunantwort bei Schweinen untersucht, insbesondere nach der Impfung gegen Krankheiten wie Schweinegrippe und Aujeszkysche Krankheit. Das Verständnis dieser Auswirkungen ist entscheidend für die Verwaltung des Zeitpunkts und der Dosierung von Impfungen in Verbindung mit Antibiotikabehandlungen .
Wirkmechanismus
Target of Action
Ceftiofur hydrochloride primarily targets specific enzymes known as penicillin-binding proteins (PBPs) . These proteins play a critical role in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall .
Mode of Action
Ceftiofur hydrochloride works by binding to PBPs present on the inner membrane of the bacterial cell wall . This binding inhibits the final phase of peptidoglycan synthesis, which is crucial for the rigidity and strength of the bacterial cell wall . By preventing the cross-linkage of peptidoglycan chains, the bacterial cell wall is weakened, leading to cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by ceftiofur hydrochloride is the synthesis of the bacterial cell wall. The drug targets the transpeptidation step of peptidoglycan synthesis, which involves the cross-linking of peptidoglycan units . This disruption in the cell wall synthesis pathway leads to a weakened bacterial cell wall and ultimately, bacterial cell death .
Pharmacokinetics
Ceftiofur hydrochloride exhibits optimal pharmacokinetic properties. It is well absorbed following subcutaneous administration, with absolute bioavailabilities of 85.16% and 84.43% for standard and long-acting formulations, respectively . After administration, no concentrations of ceftiofur hydrochloride were found in milk samples, indicating minimal penetration into milk . This property makes it suitable for use in lactating animals without long withdrawal times .
Result of Action
The result of ceftiofur hydrochloride’s action is the effective killing of both Gram-positive and Gram-negative bacteria . Its mechanism of action leads to the weakening and rupture of the bacterial cell wall, causing bacterial cell death . This makes ceftiofur hydrochloride an effective treatment for various bacterial infections in animals .
Action Environment
The action of ceftiofur hydrochloride can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the physiological state of the animal, such as whether it is lactating . Furthermore, the presence of beta-lactamase enzymes in the environment can potentially impact the drug’s efficacy, although ceftiofur hydrochloride is known to be resistant to these enzymes .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Ceftiofur hydrochloride exerts its effects by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .
Cellular Effects
Ceftiofur hydrochloride has a broad spectrum of activity against various gram-positive and gram-negative, aerobic and anaerobic bacteria . It is bactericidal, resulting from inhibition of cell wall synthesis . It has activity against both Gram-positive and Gram-negative bacteria including Enterobacteriaceae, and anaerobes including Clostridium spp. and Fusobacterium spp .
Molecular Mechanism
Ceftiofur hydrochloride exerts its effects at the molecular level by binding to penicillin-binding proteins (PBPs) present on the inner membrane of the bacterial cell wall . These proteins play an essential role in the final stages of assembling the bacterial cell wall and reshaping it during division .
Temporal Effects in Laboratory Settings
The systemic ceftiofur exposure achieved in lactating goats following IV, SC and especially with the SC-LA administration is consistent with the predicted PK-PD ratios needed for a positive therapeutic outcome for M. haemolytica . Ceftiofur concentrations exceeded the MIC and MBC for up to 72 h and MPC for up 32 h in serum .
Dosage Effects in Animal Models
Ceftiofur hydrochloride is administered intramuscularly to cattle, including lactating cows, at doses of up to 2 mg/kg bw/day for up to 5 days. It is also administered intramuscularly to swine at doses of up to 5 mg/kg bw/day for up to 3 days .
Metabolic Pathways
After administration, ceftiofur hydrochloride is quickly metabolised to desfuroylceftiofur, the principal active metabolite . This metabolite has an equivalent anti-microbial activity to ceftiofur against the bacteria involved in respiratory disease in animals .
Transport and Distribution
Ceftiofur hydrochloride is distributed throughout the body widely, including penetration into joints and synovial fluid . Excretion is primarily in urine .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the bacterial cell wall where it binds to penicillin-binding proteins (PBPs) to exert its effects .
Eigenschaften
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O7S3.ClH/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQFDTJEEQKVLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103980-44-5 | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of ceftiofur hydrochloride?
A1: Ceftiofur hydrochloride, like other cephalosporins, acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. [] It specifically targets penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. By binding to PBPs, ceftiofur hydrochloride disrupts the cross-linking of peptidoglycan strands, ultimately leading to bacterial cell death.
Q2: What types of bacteria is ceftiofur hydrochloride effective against?
A2: Ceftiofur hydrochloride exhibits a broad spectrum of activity against both gram-positive and gram-negative bacteria. [] It is notably effective against many pathogens relevant in veterinary medicine, including Escherichia coli, Pasteurella multocida, Streptococcus suis, and Klebsiella spp. [, , , ]
Q3: Has the efficacy of ceftiofur hydrochloride been tested in clinical trials?
A3: Yes, numerous clinical trials have investigated the efficacy of ceftiofur hydrochloride for various indications in different animal species. For instance, it has shown effectiveness in treating bovine respiratory disease, swine respiratory disease, and acute postpartum metritis in dairy cows. [, , , ]
Q4: Does the presence of disease alter the pharmacokinetics of ceftiofur hydrochloride?
A5: Research suggests that disease states, such as porcine reproductive and respiratory syndrome virus (PRRSV) infection or severe clinical mastitis, can alter the pharmacokinetics of ceftiofur hydrochloride. [, , ] These alterations may result in lower plasma concentrations and higher clearance rates, potentially impacting treatment efficacy and increasing the risk of violative residues in meat. [, ]
Q5: What are the common formulations of ceftiofur hydrochloride?
A6: Ceftiofur hydrochloride is commercially available in various formulations, including sterile suspensions for injection, intramammary infusions, and long-acting preparations. [, , , ]
Q6: What factors can impact the stability of ceftiofur hydrochloride formulations?
A7: The stability of ceftiofur hydrochloride can be influenced by factors like temperature, pH, light exposure, and the presence of excipients. [, , ] Formulations are often designed to enhance stability and extend shelf life. [, ]
Q7: What are the known mechanisms of resistance to ceftiofur hydrochloride?
A8: Resistance to ceftiofur hydrochloride can develop through mechanisms like the production of β-lactamases, which hydrolyze the β-lactam ring of cephalosporins, and alterations in PBPs, reducing their affinity for the drug. [, ]
Q8: What analytical methods are commonly used to quantify ceftiofur hydrochloride?
A10: High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry is frequently employed for the quantification of ceftiofur hydrochloride and its metabolites in various matrices, including plasma, milk, and tissues. [, , , ]
Q9: Are there ongoing research efforts to improve ceftiofur hydrochloride formulations or develop new therapeutic strategies?
A11: Yes, research continues to explore novel formulations, such as long-acting suspensions and inclusion complexes, to enhance the pharmacokinetic profile and therapeutic efficacy of ceftiofur hydrochloride. [, , , ] Additionally, investigations are ongoing to understand the impact of disease on pharmacokinetics, optimize treatment regimens, and combat emerging antimicrobial resistance. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



